molecular formula C27H24ClN3O3 B12478551 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]benzamide

2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]benzamide

Cat. No.: B12478551
M. Wt: 473.9 g/mol
InChI Key: MCDSKOQUHHLHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide is a complex organic compound with a unique structure that includes a pyridazine ring, chloro, ethyl, methoxy, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazine ring, followed by the introduction of the chloro, ethyl, methoxy, and benzamide groups through various substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro, ethyl, methoxy, and benzamide groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups in place of the original ones.

Scientific Research Applications

2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where its unique structure may offer therapeutic benefits.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide stands out due to its specific combination of functional groups and its unique pyridazine ring structure

Properties

Molecular Formula

C27H24ClN3O3

Molecular Weight

473.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide

InChI

InChI=1S/C27H24ClN3O3/c1-4-18-9-13-20(14-10-18)31-26(29-27(33)22-7-5-6-8-23(22)28)24(25(32)17(2)30-31)19-11-15-21(34-3)16-12-19/h5-16H,4H2,1-3H3,(H,29,33)

InChI Key

MCDSKOQUHHLHHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=C(C=C3)OC)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.